4-Fluoro-2-iodobenzyl alcohol
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Overview
Description
4-Fluoro-2-iodobenzyl alcohol: is an organic compound with the molecular formula C7H6FIO. It is a benzyl alcohol derivative where the benzene ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodobenzyl alcohol can be achieved through several methods. One common synthetic route involves the following steps :
Diazotization and Sandmeyer Reaction: The starting material, 2-aminobenzyl alcohol, undergoes diazotization to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with potassium iodide to introduce the iodine atom at the 2-position.
Fluorination: The resulting 2-iodobenzyl alcohol is then treated with a fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 4-Fluoro-2-iodobenzaldehyde or 4-Fluoro-2-iodobenzoic acid.
Reduction: 4-Fluoro-2-iodobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-iodobenzyl alcohol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzyl alcohol involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of both fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodobenzyl alcohol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Chloro-2-iodobenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-iodobenzyl alcohol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(4-fluoro-2-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAPLMYVQHMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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